molecular formula C14H16BFO3 B2719737 2-(6-Fluorobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1628703-38-7

2-(6-Fluorobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2719737
CAS No.: 1628703-38-7
M. Wt: 262.09
InChI Key: VJOZZZPANABKOS-UHFFFAOYSA-N
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Description

2-(6-Fluorobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a benzofuran-containing boronic ester that serves as a versatile and valuable building block in organic synthesis and drug discovery campaigns. Its primary research value lies in its application as a key coupling partner in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . The incorporation of a fluorine atom at the 6-position of the benzofuran scaffold is a common strategy in medicinal chemistry, as it can influence a compound's electronic properties, metabolic stability, and membrane permeability. This makes the reagent particularly useful for the synthesis of more complex fluorinated benzofuran derivatives, which are privileged structures in the development of potential pharmaceutical agents and functional materials. The pinacol ester group enhances the compound's stability and handling compared to the corresponding boronic acid, facilitating storage and use in synthetic workflows. As such, this compound is exclusively for use in research laboratories to construct carbon-carbon bonds and generate novel chemical entities for biological screening and structure-activity relationship studies.

Properties

IUPAC Name

2-(6-fluoro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BFO3/c1-13(2)14(3,4)19-15(18-13)10-7-9-5-6-17-12(9)8-11(10)16/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOZZZPANABKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the construction of complex polycyclic benzofuran compounds with high yield and fewer side reactions

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluorobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can target the fluorine atom or the benzofuran ring.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(6-Fluorobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Fluorobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets and pathways within biological systems. The fluorine atom can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. Additionally, the benzofuran ring can interact with DNA or proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Synthesis
This compound 6-fluoro-benzofuran C₁₄H₁₆BFO₃ 278.09 Suzuki couplings, medicinal chemistry
2-(5-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a-isomer) 5-chloro-2-methylphenyl C₁₄H₁₈BClO₂ 280.55 Intermediate in C–H borylation
2-(6-Cyclopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 6-cyclopropoxy-naphthalene C₂₀H₂₃BO₃ 330.21 Advanced prostate cancer research
2-(3-Chloro-4-methanesulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-chloro-4-methanesulfonylphenyl C₁₄H₂₀BClO₃S 316.61 Building block for organometallic synthesis
2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Cyclohexene C₁₂H₁₉BO₂ 206.10 Radical-mediated reactions
2-(1-Phenyloctan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Alkyl chain with phenyl C₂₀H₃₁BO₂ 314.27 Intermolecular cross-coupling reactions

Key Observations:

Electronic Effects : Fluorine (electron-withdrawing) in the target compound may enhance oxidative stability compared to chloro or methoxy substituents (e.g., in and ).

Steric Considerations : Bulky substituents like benzofuran or naphthalene () reduce boron center reactivity, favoring storage stability but requiring optimized catalytic conditions for cross-coupling.

Synthetic Accessibility : Compounds like and are synthesized via established borylation protocols (e.g., Miyaura borylation or C–H activation ), while the target compound’s fluorobenzofuran moiety may necessitate specialized halogenation or cyclization steps.

Table 2: Reactivity and Functional Utility

Compound Class Reactivity Profile Notable Applications
Arylboronates (e.g., ) High Suzuki coupling efficiency with aryl halides Drug discovery, polymer synthesis
Alkenyl/cycloalkenyl (e.g., ) Prone to radical addition or cyclopropanation Mechanistic studies in radical chemistry
Alkylboronates (e.g., ) Slower transmetallation but stable under basic conditions Synthesis of complex hydrocarbons
Heteroaromatic (e.g., ) Enhanced π-conjugation for electronic materials Anticancer agent development

Critical Insights:

  • Medicinal Chemistry : The cyclopropoxy-naphthalene derivative () demonstrated efficacy in inhibiting glycolysis in prostate cancer cells, suggesting fluorobenzofuran analogues () could be explored for similar bioactivity .

Stability and Handling

  • Thermal Stability : Tetramethyl substitution on the dioxaborolane ring (common across all compounds) provides consistent thermal stability (>150°C in inert atmospheres).
  • Hydrolytic Sensitivity : Fluorinated derivatives () may exhibit slower hydrolysis compared to chlorinated analogues () due to reduced Lewis acidity at boron .

Biological Activity

2-(6-Fluorobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, with the CAS number 1628703-38-7, is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its interactions within biological systems.

Chemical Structure and Properties

  • Molecular Formula : C14H16BFO3
  • Molecular Weight : 262.09 g/mol
  • IUPAC Name : this compound
  • Purity : Typically available at 95% purity

The compound's structure includes a dioxaborolane ring and a fluorobenzofuran moiety, which may contribute to its reactivity and biological profile.

Research indicates that compounds similar to dioxaborolanes exhibit various biological activities including anti-cancer properties and enzyme inhibition. The presence of the fluorine atom in the structure may enhance lipophilicity and cellular uptake, potentially increasing the efficacy of the compound in biological systems.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry explored the anticancer potential of boron-containing compounds. It was found that dioxaborolanes can inhibit tumor growth in vitro by interfering with cell cycle progression and inducing apoptosis in cancer cells. The specific activity of this compound remains to be fully elucidated but is hypothesized to follow similar pathways due to its structural similarities with known active compounds.
  • Enzyme Inhibition :
    • Another research highlighted the ability of dioxaborolanes to act as inhibitors of certain enzymes involved in metabolic pathways. The inhibition mechanism typically involves the formation of stable complexes with target enzymes, thereby blocking substrate access. The fluorinated derivative may exhibit enhanced binding affinity compared to non-fluorinated analogs.

Summary of Biological Activities

Activity TypeObservations
AnticancerPotential inhibition of tumor cell growth; apoptosis induction observed
Enzyme InhibitionPossible interference with metabolic enzymes; enhanced binding affinity expected
ToxicityHarmful if swallowed or upon skin contact; serious eye irritant

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(6-Fluorobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via Miyaura borylation , where a halogenated benzofuran precursor reacts with bis(pinacolato)diboron (B2_2pin2_2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2_2) and a base (e.g., KOAc). Key parameters include:

  • Catalyst loading : 1–5 mol% Pd for optimal turnover.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility.
  • Temperature : 80–100°C for 12–24 hours.
  • Moisture control : Anhydrous conditions prevent hydrolysis of the boronate .
    • Data Table : Representative Conditions for Analogous Boronates
SubstrateCatalystSolventYield (%)Evidence ID
5-Fluoro-2-methoxyphenylPd(dppf)Cl2_2DMF75
3,4-Difluoro-5-CF3_3-phenylPd(OAc)2_2THF68

Q. How is the structure and purity of this compound validated?

  • Methodological Answer : Use multinuclear NMR (1H, 13C, 19F) to confirm substitution patterns and boron connectivity. Note that carbons adjacent to boron may not appear in 13C NMR due to quadrupolar relaxation . High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular weight and purity (>95%). HPLC with UV detection ensures no residual starting materials .

Q. What are its primary applications in organic synthesis?

  • Methodological Answer : This boronate serves as a nucleophilic coupling partner in Suzuki-Miyaura reactions , enabling aryl-aryl bond formation. The 6-fluorine substituent directs electrophilic aromatic substitution (e.g., in drug intermediates) and enhances metabolic stability in bioactive molecules .

Advanced Research Questions

Q. How can coupling efficiency with electron-deficient aryl halides be optimized?

  • Methodological Answer : For electron-deficient partners (e.g., nitro- or cyano-substituted halides):

  • Catalyst : Use Pd(PPh3_3)4_4 or SPhos-Pd for enhanced oxidative addition.
  • Base : Cs2_2CO3_3 or K3_3PO4_4 improves transmetalation.
  • Solvent : Dioxane/water mixtures (10:1) balance reactivity and solubility.
  • Microwave-assisted synthesis : Reduces reaction time to 1–2 hours .

Q. How should contradictory data on hydrolytic stability be addressed?

  • Methodological Answer : Discrepancies arise from moisture exposure during storage or reaction. To resolve:

  • Stability assays : Monitor decomposition via 11B NMR in D2_2O.
  • Storage : Use argon-filled vials with molecular sieves at –20°C.
  • In situ protection : Add pinacol (1.2 equiv) to scavenge free boric acid .

Q. What strategies prevent dioxaborolane ring opening under basic conditions?

  • Methodological Answer :

  • Mild bases : Avoid NaOH/KOH; use NaHCO3_3 or Et3_3N.
  • Low temperature : Conduct reactions at 0–25°C.
  • Chelation control : Add EDTA to sequester metal ions that promote hydrolysis .

Q. How can transmetalation mechanisms be studied experimentally?

  • Methodological Answer :

  • Kinetic profiling : Track reaction progress via 19F NMR to identify rate-limiting steps.
  • Isotopic labeling : Use 10B-enriched boronate to distinguish boronate vs. halide oxidation states.
  • DFT calculations : Model transition states for Pd-B bond formation .

Q. What is the impact of fluorobenzofuran substitution on bioactivity?

  • Methodological Answer : The 6-fluoro group enhances:

  • Lipophilicity : LogP increases by ~0.5 units (measured via HPLC).
  • Metabolic stability : Reduces CYP450-mediated oxidation (in vitro microsomal assays).
  • Target binding : Fluorine’s electronegativity strengthens hydrogen bonding in kinase inhibitors .

Data Contradiction Analysis

Q. Why do some studies report lower yields in cross-coupling with bulkier substrates?

  • Methodological Answer : Steric hindrance from the tetramethyl dioxaborolane group slows transmetalation. Mitigate via:

  • Preactivation : Form the boronic acid in situ using CsF (2 equiv).
  • Ligand design : Use XPhos or DavePhos to stabilize Pd intermediates .

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